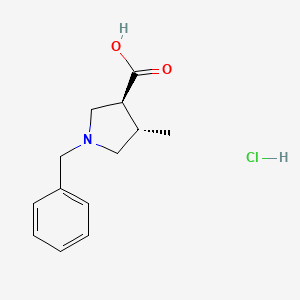
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both a benzyl group and a carboxylic acid functional group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4-methylpyrrolidine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving a condensation reaction between benzylamine and a suitable carbonyl compound.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions, commonly using reagents like potassium permanganate or chromium trioxide.
Resolution of Enantiomers: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired (3S,4S) configuration.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is common to maintain high standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, benzylamine.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Serves as a ligand in asymmetric catalysis.
Biology:
- Investigated for its potential as a precursor in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved are typically identified through biochemical assays and molecular docking studies.
相似化合物的比较
(3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride: The enantiomer of the compound, differing in the spatial arrangement of the substituents.
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid: The non-chiral form without the hydrochloride salt.
4-Methylpyrrolidine-3-carboxylic acid derivatives: Compounds with variations in the benzyl group or other substituents.
Uniqueness:
- The (3S,4S) configuration provides specific stereochemical properties that can influence its reactivity and interaction with biological targets.
- The hydrochloride form enhances solubility and stability, making it more versatile for various applications.
This detailed overview covers the essential aspects of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride, from its synthesis to its applications and unique properties
属性
IUPAC Name |
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIYAFDIBZOKSL-MHDYBILJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














